

Physical and chemical properties of a-amyl cinnamic aldehyde diethyl acetal.

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name:

A-AMYL CINNAMIC ALDEHYDE

DIETHYL ACETAL

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α-Amyl Cinnamic Aldehyde Diethyl Acetal: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of α -amyl cinnamic aldehyde diethyl acetal, a synthetic fragrance ingredient valued for its floral, leafy odor. While primarily used in the fragrance industry, an understanding of its chemical characteristics is pertinent for researchers in various fields, including materials science and organic synthesis. This document outlines its properties, synthesis, and analytical characterization.

Core Physical and Chemical Properties

α-Amyl cinnamic aldehyde diethyl acetal, also known by its IUPAC name [(E)-2-(diethoxymethyl)hept-1-enyl]benzene, is a colorless to pale yellow oily liquid.[1][2] Its stability, particularly in alkaline conditions, makes it a valuable component in fragrance formulations for products like soaps.[1]

Quantitative Data Summary

The following table summarizes the key quantitative physical and chemical properties of α -amyl cinnamic aldehyde diethyl acetal.



Property	Value	Source(s)
CAS Number	60763-41-9	[1][3][4]
Molecular Formula	C18H28O2	[3][4][5]
Molecular Weight	276.4 g/mol	[1][3]
Boiling Point	371.8 °C at 760 mmHg	[4]
Density	0.947 g/cm ³	[4]
Refractive Index	1.508	[4]
Flash Point	127 °C (Closed Cup)	[4]
Solubility	Almost insoluble in water (0.033 g/L at 25 °C)	[5]
Vapor Pressure	0.000160 mmHg	[2]
XLogP3	5.04940	[4]
Topological Polar Surface Area	18.5 Ų	[5]

Synthesis and Experimental Protocols

The primary method for synthesizing α -amyl cinnamic aldehyde diethyl acetal is through the acid-catalyzed acetalization of α -amyl cinnamaldehyde.[1] This reaction involves the protection of the aldehyde functional group.

Experimental Protocol: Acid-Catalyzed Acetalization

This protocol describes a general method for the synthesis of α -amyl cinnamic aldehyde diethyl acetal.

Materials:

- α-Amyl cinnamaldehyde
- Ethanol (excess)



- Acid catalyst (e.g., p-toluenesulfonic acid, hydrochloric acid, or sulfuric acid)
- A suitable solvent capable of forming an azeotrope with water (e.g., cyclohexane)
- Dean-Stark apparatus
- Reaction flask and condenser
- Heating mantle
- Separatory funnel
- Drying agent (e.g., anhydrous sodium sulfate)
- Rotary evaporator

Procedure:

- To a reaction flask, add α -amyl cinnamaldehyde, an excess of ethanol, and the chosen solvent.
- Add a catalytic amount of the acid catalyst to the mixture.
- Assemble the Dean-Stark apparatus with the reaction flask and condenser.
- Heat the reaction mixture to reflux. The water formed during the reaction will be removed azeotropically and collected in the Dean-Stark trap, driving the equilibrium towards the formation of the acetal.
- Monitor the reaction progress by analyzing samples using a suitable technique (e.g., gas chromatography) until the α-amyl cinnamaldehyde is consumed.
- Once the reaction is complete, cool the mixture to room temperature.
- Wash the reaction mixture with a basic solution (e.g., sodium bicarbonate solution) to neutralize the acid catalyst, followed by washing with water.
- Separate the organic layer using a separatory funnel and dry it over a suitable drying agent.



- Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude αamyl cinnamic aldehyde diethyl acetal.
- The crude product can be further purified by vacuum distillation.

Chemical Reactivity and Stability

The diethyl acetal group in α -amyl cinnamic aldehyde diethyl acetal serves as a protecting group for the aldehyde functionality.[1] This protection is crucial in multi-step syntheses where the aldehyde group would otherwise react under conditions intended for other parts of the molecule.[1] The acetal is stable in neutral and alkaline conditions but can be hydrolyzed back to the aldehyde under acidic conditions.[1]

Analytical Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is a key analytical technique for the structural determination of α -amyl cinnamic aldehyde diethyl acetal.[1] Both 1 H and 13 C NMR spectroscopy provide detailed information about the chemical environment of each nucleus, confirming the structure of the molecule.

Visualizing the Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of α -amyl cinnamic aldehyde diethyl acetal via acid-catalyzed acetalization.



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Caption: Workflow for the synthesis of α -amyl cinnamic aldehyde diethyl acetal.

Signaling Pathways and Biological Activity

Currently, there is no significant body of research indicating that α -amyl cinnamic aldehyde diethyl acetal is involved in specific signaling pathways or possesses notable biological activity



relevant to drug development. Its primary application is in the fragrance industry, and toxicological studies have focused on its potential for skin sensitization.[6][7] Research has shown it to be non-mutagenic in the Ames test.[6] As such, diagrams of signaling pathways are not applicable to the current understanding of this compound.

Conclusion

 α -Amyl cinnamic aldehyde diethyl acetal is a well-characterized synthetic compound with established physical and chemical properties. Its synthesis via acid-catalyzed acetalization is a standard and efficient method. While its primary role is as a fragrance ingredient, the principles of its synthesis and its chemical stability are of interest to the broader chemical and materials science communities. Further research into potential novel applications of this and related acetals could be a fruitful area of investigation.

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- To cite this document: BenchChem. [Physical and chemical properties of a-amyl cinnamic aldehyde diethyl acetal.]. BenchChem, [2025]. [Online PDF]. Available at:



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